molecular formula C10H15NO B12974538 (S)-2-Methoxy-1-(p-tolyl)ethanamine

(S)-2-Methoxy-1-(p-tolyl)ethanamine

Cat. No.: B12974538
M. Wt: 165.23 g/mol
InChI Key: YEWGYNODIOSGHG-SNVBAGLBSA-N
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Description

(S)-2-Methoxy-1-(p-tolyl)ethanamine is a chiral primary amine featuring a methoxy group (-OCH₃) at the second carbon of an ethanamine backbone and a para-methyl-substituted phenyl (p-tolyl) group at the first carbon. The (S)-stereochemistry at the chiral center influences its physicochemical and biological properties.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1S)-2-methoxy-1-(4-methylphenyl)ethanamine

InChI

InChI=1S/C10H15NO/c1-8-3-5-9(6-4-8)10(11)7-12-2/h3-6,10H,7,11H2,1-2H3/t10-/m1/s1

InChI Key

YEWGYNODIOSGHG-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](COC)N

Canonical SMILES

CC1=CC=C(C=C1)C(COC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Methoxy-1-(p-tolyl)ethanamine can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor using a chiral reducing agent. For example, the reduction of 2-methoxy-1-(p-tolyl)ethanone with a chiral borane complex can yield the desired amine with high enantiomeric purity.

Another method involves the reductive amination of 2-methoxy-1-(p-tolyl)ethanal using a chiral amine source. This reaction typically requires a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to facilitate the formation of the amine.

Industrial Production Methods: In an industrial setting, the production of (S)-2-Methoxy-1-(p-tolyl)ethanamine may involve the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to achieve the desired enantioselectivity. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Methoxy-1-(p-tolyl)ethanamine can undergo various chemical reactions, including:

  • **Ox

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogenated Derivatives
  • 2,2,2-Tribromo-1-(p-tolyl)ethanamine (13b) :
    • Structure : Three bromine atoms replace the methoxy group on the ethanamine chain.
    • Properties : Higher molecular weight (341.8 g/mol) and increased lipophilicity due to bromine substituents. Reported as a yellow solid (mp 103–105°C), contrasting with the liquid state of some methoxy analogs .
    • Applications : Brominated amines are often intermediates in synthetic chemistry for cross-coupling reactions.
Trifluoromethyl-Substituted Analogs
  • (S)-2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride: Structure: The p-tolyl methyl group is replaced with a trifluoromethyl (-CF₃) group. Properties: The electron-withdrawing -CF₃ group enhances metabolic stability and acidity compared to the electron-donating -CH₃ in p-tolyl. Molecular formula: C₁₀H₁₂F₃NO . Significance: Trifluoromethyl groups are common in pharmaceuticals to improve bioavailability and target affinity.

Variations in the Ethanamine Backbone

N,N-Dimethyl Derivatives
  • N,N-Dimethyl-1-(p-tolyl)ethanamine (34): Structure: Dimethylamino group (-N(CH₃)₂) replaces the methoxy and primary amine. Properties: Reduced hydrogen-bonding capacity due to tertiary amine structure. Reported as a colorless oil (85% yield), highlighting differences in physical state compared to solid halogenated analogs . Applications: Tertiary amines are prevalent in drug design for their enhanced membrane permeability.
Heterocyclic Modifications
  • 2-Methoxy-1-(oxan-3-yl)ethan-1-amine :
    • Structure : The p-tolyl group is replaced with a tetrahydropyran (oxane) ring.
    • Properties : Increased polarity due to the oxygen atom in the oxane ring. Molecular weight: 159.23 g/mol; liquid at room temperature .
    • Significance : Heterocycles improve solubility and pharmacokinetic profiles.

Stereochemical Comparisons

  • (S)-1-(2-Methoxyphenyl)ethylamine :
    • Structure : Methoxy group on the phenyl ring (ortho position) instead of the ethanamine chain.
    • Properties : Altered electronic effects due to methoxy positioning; (S)-configuration may influence receptor binding selectivity .
    • Applications : Chiral amines are critical in asymmetric synthesis and enantioselective drug action.

Key Properties

Compound Name Molecular Formula Substituents Physical State Key Properties Reference
(S)-2-Methoxy-1-(p-tolyl)ethanamine C₁₀H₁₅NO p-tolyl, methoxy, (S) Not reported Chiral, primary amine
2,2,2-Tribromo-1-(p-tolyl)ethanamine C₉H₁₀Br₃N p-tolyl, tribromo Yellow solid High lipophilicity, mp 103–105°C
(S)-2-Methoxy-1-(4-CF₃-phenyl)ethanamine C₁₀H₁₂F₃NO 4-CF₃, methoxy, (S) Hydrochloride Enhanced metabolic stability
N,N-Dimethyl-1-(p-tolyl)ethanamine C₁₁H₁₇N p-tolyl, dimethylamino Colorless oil Tertiary amine, 85% synthetic yield

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